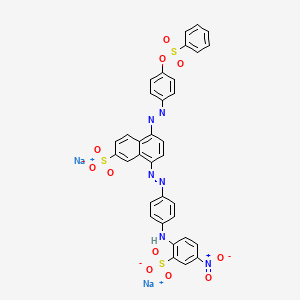
2-Naphthalenesulfonic acid, 8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-5-((4-((phenylsulfonyl)oxy)phenyl)azo)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid, 8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-5-((4-((phenylsulfonyl)oxy)phenyl)azo)-, disodium salt is a complex organic compound. It is characterized by its azo groups, sulfonic acid groups, and nitro groups, which contribute to its unique chemical properties. This compound is often used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-5-((4-((phenylsulfonyl)oxy)phenyl)azo)-, disodium salt typically involves multiple steps, including diazotization and azo coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The presence of sulfonic acid groups requires specific reaction conditions, such as acidic or basic environments, to ensure proper functionalization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial to achieving efficient synthesis. The final product is often purified through crystallization or chromatography techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-5-((4-((phenylsulfonyl)oxy)phenyl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The azo groups can be reduced to form corresponding amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Sodium hydroxide, sulfuric acid.
Major Products Formed
Amines: From the reduction of nitro and azo groups.
Sulfonated Derivatives: From substitution reactions involving sulfonic acid groups.
Scientific Research Applications
2-Naphthalenesulfonic acid, 8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-5-((4-((phenylsulfonyl)oxy)phenyl)azo)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as a pH indicator.
Mechanism of Action
The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo groups are responsible for the compound’s color properties, while the sulfonic acid groups enhance its solubility in water. The nitro groups can undergo reduction to form amines, which can further participate in various biochemical pathways. The molecular targets and pathways involved include interactions with proteins and enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenesulfonic acid, 4-hydroxy-3-[[4-[(4-nitro-2-sulfophenyl)azo]-6(or 7)-sulfo-1-naphthalenyl]azo]-7-(phenylamino)-, trisodium salt
- 7-Amino-4-hydroxy-3-[[4-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]-2-naphthalenesulfonic acid
Uniqueness
Compared to similar compounds, 2-Naphthalenesulfonic acid, 8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-5-((4-((phenylsulfonyl)oxy)phenyl)azo)-, disodium salt stands out due to its specific combination of functional groups, which confer unique chemical properties and applications. Its dual azo linkages and multiple sulfonic acid groups make it particularly useful in industrial dye production and scientific research.
Properties
CAS No. |
72986-61-9 |
|---|---|
Molecular Formula |
C34H22N6Na2O11S3 |
Molecular Weight |
832.8 g/mol |
IUPAC Name |
disodium;5-[[4-(benzenesulfonyloxy)phenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C34H24N6O11S3.2Na/c41-40(42)25-12-17-33(34(20-25)53(46,47)48)35-22-6-8-23(9-7-22)36-39-32-19-18-31(29-16-15-28(21-30(29)32)52(43,44)45)38-37-24-10-13-26(14-11-24)51-54(49,50)27-4-2-1-3-5-27;;/h1-21,35H,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 |
InChI Key |
KSZNUSASVDLFBT-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC=C(C=C5)NC6=C(C=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















